molecular formula C27H26O8 B1251790 Agastenol

Agastenol

Cat. No. B1251790
M. Wt: 478.5 g/mol
InChI Key: NYOJCGUMMQIVQV-HPMYTTEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agastenol is a natural product found in Agastache rugosa with data available.

Scientific Research Applications

Agastenol: A Novel Lignan from Agastache Rugosa

  • Identification and Properties : Agastenol, a novel lignan compound, was identified in Agastache rugosa. It was characterized alongside another compound, Agastinol. These compounds were found to inhibit apoptosis in U937 cells, suggesting potential therapeutic applications (Lee, Kim, & Kho, 2002).

Phytochemical Profile and Bioactivity of Agastache

  • Phytochemical Composition : Agastache species, including those containing Agastenol, are rich in phenylpropanoids and terpenoids. Agastenol and Agastinol are among the unique lignans identified in these species (Zielińska & Matkowski, 2014).
  • Biological Activities : Extracts from Agastache species have shown diverse bioactivities, such as antimicrobial, antiviral, anti-mutagenic, and anti-inflammatory effects, highlighting their potential in various therapeutic applications.

Additional Research Related to Agastache Species

  • Antioxidant and Antibacterial Properties : Studies on Agastache rugosa, a source of Agastenol, have demonstrated significant antioxidant and antibacterial properties, with flower extracts showing the highest activity. This indicates the potential for developing functional foods or pharmaceuticals from these extracts (Park et al., 2019).
  • Cultivation and Phenological Assessment : Research on the agronomic suitability of Agastache species, including those containing Agastenol, has been conducted to optimize cultivation techniques and assess their adaptation to different environmental conditions (Vârban et al., 2021).

properties

Product Name

Agastenol

Molecular Formula

C27H26O8

Molecular Weight

478.5 g/mol

IUPAC Name

[(2R,3S,4E)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C27H26O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-13,21,26,28-30H,14-15H2,1-2H3/b19-11-/t21-,26+/m1/s1

InChI Key

NYOJCGUMMQIVQV-HPMYTTEASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

synonyms

agastenol
and (7'R,8'S)-4-hydroxybenzoic acid 4-(hydroxy-3-methoxybenzylidene)-2-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3-ylmethyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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